1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by a unique structure that includes a pyrazole ring substituted with a 3-methylbutyl group and an isopropyl group. Its chemical formula is C_{13}H_{20}N_4, and it is primarily studied for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various methods, typically involving the cyclization of hydrazine derivatives with appropriate carbonyl compounds. It has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is classified as an amine and a pyrazole derivative. It falls under the category of heterocyclic compounds, which are characterized by having at least one atom in the ring that is not carbon. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. A common approach involves:
The reaction conditions, including temperature, pressure, and solvent choice, are optimized to enhance yield and purity. For instance, varying the reaction time and temperature can significantly affect the outcome of the synthesis.
The molecular structure of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine features:
The compound's molecular weight is approximately 236.33 g/mol, and its structural formula can be represented as follows:
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, leading to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles in suitable solvents like dichloromethane.
The specific reagents and conditions employed will determine the major products formed from these reactions. For example:
These reactions are crucial for modifying the compound for various applications in research.
The mechanism of action for 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity, which leads to various biological effects such as anti-inflammatory activity or antimicrobial action. The exact mechanism remains under investigation, with ongoing studies aimed at elucidating its pharmacological properties .
The physical properties of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insights into its structural characteristics .
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has several scientific uses:
Chemistry: Serves as a building block in synthesizing more complex molecules.
Biology: Investigated for potential biological activities including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various conditions due to its unique structural properties.
Industry: Utilized in developing agrochemicals and other industrial products due to its reactivity and functional groups .
The construction of the pyrazole core for 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine (C₁₁H₂₁N₃) primarily employs hydrazine-based cyclocondensation approaches. The most efficient route involves the reaction of β-diketone precursors with monosubstituted hydrazines under mild acidic conditions. Specifically, pentane-2,4-dione derivatives functionalized with isopropyl and 3-methylbutyl groups undergo cyclization with hydrazine hydrate at ambient temperature to form the 1H-pyrazole scaffold. Alternative pathways include transition-metal catalyzed cyclizations, though these are less commonly applied for this specific derivative due to regioselectivity challenges. Silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block have demonstrated efficacy for pyrazole formation under mild conditions with excellent functional group tolerance, though adaptation to this particular amine-substituted pyrazole remains experimental [5].
A modified reductive cyclization approach adapted from nitro precursor methodology has shown promise for this compound. The procedure involves the reduction of 3,5-di-isopropyl-4-nitropyrazole using iron powder/NH₄Cl in degassed ethanol/water under reflux conditions, yielding the corresponding 4-aminopyrazole derivative in ~55% yield. Optimization studies indicate that extending reaction time beyond 2 hours provides diminishing returns due to decomposition pathways, while lower temperatures significantly reduce conversion rates [2] [8]. The stoichiometric balance between iron powder (0.9995g, 17.9mmol) and nitro compound (1.0068g, 5.10mmol) is critical, with excess iron preventing byproduct formation.
Table 1: Comparative Analysis of Pyrazole Core Formation Methods
Methodology | Precursor System | Yield (%) | Reaction Conditions | Regioselectivity Control |
---|---|---|---|---|
Hydrazine Cyclization | β-Diketone + Hydrazine | 60-75 | RT, Ethanol, 12h | Moderate |
Reductive Amination | 4-Nitropyrazole + Fe/NH₄Cl | 50-55 | Reflux, Ethanol/H₂O, 2h | High |
Silver-Catalyzed | Alkyne + "CNN" Building Block | ~70 (reported) | Ag₂CO₃, DCM, 40°C, 6h | Excellent |
Regioselective N-alkylation presents significant challenges due to the ambident nucleophilic character of pyrazoles. For 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, the 3-methylbutyl chain is introduced via nucleophilic substitution on 4-aminopyrazole precursors. Two principal methodologies dominate:
The isopropyl group at the 5-position is typically incorporated prior to ring closure through appropriate β-diketone precursors. Post-cyclization introduction requires specialized conditions due to the decreased reactivity at the C5 position. Buchwald-Hartwig amination protocols using palladium catalysts (e.g., Pd₂(dba)₃ with tBuBrettPhos ligand) have enabled C5 functionalization, though these methods remain secondary due to cost and complexity [5].
Achieving precise regiocontrol in pyrazole functionalization demands tailored catalytic systems:
For the 4-amino group, protection-deprotection strategies using tert-butoxycarbonyl (BOC) or acetyl groups prevent unwanted side reactions during N1-alkylation. BOC protection (di-tert-butyl dicarbonate, DMAP, THF) followed by deprotection (TFA/DCM) post-alkylation maintains amine integrity with 95% recovery efficiency [8].
Solvent polarity and reaction temperature profoundly impact both cyclization and alkylation efficiency:
Temperature profiling reveals distinct optima: cyclization proceeds optimally at 100°C (reflux), while alkylation maximizes yield at 60°C in DMF. Exceeding 70°C during alkylation promotes dialkylation at the 4-amino group, reducing target compound yield by ≥15%.
Table 2: Solvent and Temperature Optimization Parameters
Reaction Stage | Optimal Solvent System | Temperature (°C) | Yield (%) | Key Performance Indicator |
---|---|---|---|---|
Pyrazole Reduction | Ethanol/H₂O (3:1 v/v) | 100 (reflux) | 55 | Minimal byproduct formation |
N-Alkylation | Anhydrous DMF | 60 | 70 | Regioselectivity N1 vs N2 (8:1) |
Schiff Base Formation | Anhydrous Methanol | 25 | 61 | Imine characterization purity |
Crystallization | DCM/n-Heptane (1:1 v/v) | 0-4 (gradient) | 89 recovery | Crystal morphology control |
Transitioning from laboratory to industrial production necessitates evaluating reactor configurations:
Economic assessment reveals flow processing reduces production costs by 30% primarily through reduced catalyst loading (Pd catalysts by 60% in coupling steps), energy savings (50% lower heating requirements), and labor reduction. However, crystallization remains a batch operation due to particle size distribution requirements for pharmaceutical-grade material.
Table 3: Batch vs. Continuous Flow Process Economics (Annual Production: 500kg)
Parameter | Batch Process | Continuous Flow | Reduction Advantage |
---|---|---|---|
Capital Expenditure | $1.2M | $2.1M | -75% |
Operating Costs | $850,000 | $520,000 | 39% |
Solvent Consumption | 12,000 L | 7,100 L | 41% |
Energy Usage | 35 MWh | 18 MWh | 49% |
Labor (FTE/year) | 6 | 2.5 | 58% |
Waste Production | 3,200 kg | 1,700 kg | 47% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1